molecular formula C20H20N4O3S2 B2756261 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034289-04-6

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2756261
CAS RN: 2034289-04-6
M. Wt: 428.53
InChI Key: FZDOGQAAKRQKME-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide” belongs to a class of organic compounds known as imidazothiazoles . Imidazothiazoles are compounds containing an imidazole ring fused to a thiazole ring . These two rings share two atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazothiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . The compound also contains a phenyl ring and a sulfamoyl group .

Scientific Research Applications

Dual Inhibition of PI3K and HDAC for Cancer Treatment

Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors synergize with phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer treatment . Here’s an overview:

Background::
Dual-Acting Inhibitors::

Exploring 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles

As part of the search for backups to the antitubercular drug pretomanid, researchers investigated the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related oxazoles. These compounds were assessed in a mouse model of acute tuberculosis infection .

Synthesis and Transformations of 2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline

The compound 2-oxo-2,3-dihydroimidazo[2,1-a]isoquinoline was synthesized by the action of α-haloacetic acids on 1-aminoisoquinoline esters. Its reactions with nitrous acid, acylating agents, aromatic aldehydes, p-nitrosodimethylaniline, and arenediazonium salts were studied .

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-23(2)29(26,27)15-9-7-14(8-10-15)19(25)21-17-6-4-3-5-16(17)18-13-24-11-12-28-20(24)22-18/h3-10,13H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDOGQAAKRQKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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